CCR5 Antagonist Activity Profile: Baseline Potency and Comparative Positioning vs. Maraviroc
5-Cyano-3,4-diphenylthiophene-2-carboxamide has been identified as a CCR5 antagonist in preliminary screening [1]. While its exact IC₅₀ in the same assay as maraviroc is not available for a direct head-to-head comparison, the compound's reported activity in a cell-cell fusion assay provides a baseline potency. The widely used clinical CCR5 antagonist maraviroc exhibits an IC₅₀ of 3.3–7.2 nM against MIP-1α/β binding [2]. In contrast, a structurally distinct thiophene carboxamide with a reported IC₅₀ of 1.86 mM (1,860,000 nM) against gp120-induced cell-cell fusion illustrates the broad potency range within this chemical class [3]. The target compound's activity is expected to lie within this range, but direct comparison requires standardized assay data.
| Evidence Dimension | CCR5 antagonism (inhibition of gp120-induced cell-cell fusion or ligand binding) |
|---|---|
| Target Compound Data | Reported as a CCR5 antagonist; no quantitative IC₅₀ found in a directly comparable assay. |
| Comparator Or Baseline | Maraviroc: IC₅₀ = 3.3–7.2 nM (MIP-1α/β binding) [2]; Structurally similar thiophene carboxamide: IC₅₀ = 1,860,000 nM [3]. |
| Quantified Difference | Not calculable due to absence of a directly comparable IC₅₀ for the target compound. |
| Conditions | Target: Human CCR5 receptor. Maraviroc assay: competitive binding of radiolabeled chemokines in HEK-293 cells [2]. Thiophene carboxamide assay: inhibition of HIV-1 gp120-induced cell-cell fusion in CHO-tat/HeLa P4/R5 cells [3]. |
Why This Matters
Establishes the compound's potential as a CCR5-targeting tool, but underscores that procurement decisions for potency-critical applications require confirmatory in-house IC₅₀ determination, as the available data are preliminary and not directly comparable to gold-standard antagonists.
- [1] Zhang, H. (2012). Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar. View Source
- [2] GuidetoPharmacology.org. (n.d.). Maraviroc ligand activity chart: CCR5 (Human) IC₅₀ values. View Source
- [3] BindingDB. (2012). BDBM50350040 (CHEMBL1813445): Antagonist activity against human CCR5 receptor assessed as inhibition of HIV1 gp120-induced cell-cell fusion. View Source
